Octadecylphosphocholine

Anticancer Cytotoxicity Chain-length SAR

Octadecylphosphocholine (C18:0-PC, CAS 65956-63-0) is a synthetic alkylphosphocholine (APC) belonging to a class of membrane-targeted antitumor lipids that exert antineoplastic effects via interactions with cellular membranes and lipid signaling pathways rather than DNA damage. With an 18-carbon saturated alkyl chain, C18:0-PC differs structurally from the prototypical APC hexadecylphosphocholine (miltefosine, C16:0-PC) by two methylene units.

Molecular Formula C23H50NO4P
Molecular Weight 435.6 g/mol
CAS No. 65956-63-0
Cat. No. B1218624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecylphosphocholine
CAS65956-63-0
Synonymsn-octadecylphosphocholine
octadecylphosphocholine
ODPC
Molecular FormulaC23H50NO4P
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C23H50NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h5-23H2,1-4H3
InChIKeyZBNJXSZNWZUYCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecylphosphocholine (CAS 65956-63-0) Procurement Guide: Differential Evidence vs. Hexadecylphosphocholine and APC Analogs


Octadecylphosphocholine (C18:0-PC, CAS 65956-63-0) is a synthetic alkylphosphocholine (APC) belonging to a class of membrane-targeted antitumor lipids that exert antineoplastic effects via interactions with cellular membranes and lipid signaling pathways rather than DNA damage [1]. With an 18-carbon saturated alkyl chain, C18:0-PC differs structurally from the prototypical APC hexadecylphosphocholine (miltefosine, C16:0-PC) by two methylene units [2]. This chain-length difference produces quantifiable shifts in both cytotoxic potency and membrane interaction thermodynamics relative to C16:0-PC, as established in head-to-head comparative studies [3].

Why Octadecylphosphocholine Cannot Be Generically Substituted with Hexadecylphosphocholine in APC-Based Research


Alkylphosphocholines exhibit chain-length-dependent pharmacology that precludes simple substitution. The systematic SAR study by Sobottka et al. (1993) established that increasing alkyl chain length from C16 to C18 produces consistent, quantifiable shifts in IC50 values across multiple tumor cell lines, with C18:0-PC demonstrating systematically greater cytotoxic potency than C16:0-PC in five of six tested cell lines [1]. Furthermore, the Langmuir monolayer study by Wnętrzak et al. (2013) demonstrated that the two-carbon elongation alters thermodynamic interactions with membrane lipids—C18:0-PC exhibits stronger attractive interactions with cholesterol/POPC mixtures (tumor membrane models) compared to C16:0-PC, as quantified by excess Gibbs free energy (ΔGexc) analysis [2]. This differential membrane partitioning and resultant potency divergence means that experimental outcomes obtained with miltefosine (C16:0-PC) cannot be reliably extrapolated to C18:0-PC without empirical validation; procurement decisions for mechanistic studies, SAR investigations, or comparator assays must therefore be based on chain-length-specific evidence rather than class-level assumptions.

Quantitative Differentiation of Octadecylphosphocholine (C18:0-PC): Head-to-Head Comparative Data for Procurement Decision-Making


Enhanced Cytotoxic Potency of C18:0-PC vs. C16:0-PC in Rat Mammary Carcinoma Cell Lines

In a direct head-to-head comparison across six tumor cell lines, octadecylphosphocholine (18:0-PC) demonstrated consistently greater cytotoxic potency than hexadecylphosphocholine (16:0-PC) in five of the six cell lines tested [1]. The rank order of IC50 values was parallel across cell lines for 18:0-PC and its unsaturated C18 analogs, while 16:0-PC exhibited a distinct activity profile, being the least active APC in I/C2, I/C32, and MDA-MB-231 cells [1].

Anticancer Cytotoxicity Chain-length SAR

Chain-Length-Dependent Membrane Interaction Thermodynamics: C18:0-PC vs. C16:0-PC

Langmuir monolayer studies directly comparing hexadecylphosphocholine (miltefosine), octadecylphosphocholine, and erucylphosphocholine revealed that C18:0-PC exhibits stronger attractive interactions with tumor-mimetic cholesterol/POPC membranes than does C16:0-PC [1]. Quantitative analysis of excess Gibbs free energy (ΔGexc) values demonstrated more negative ΔGexc for C18:0-PC-containing ternary films, indicating thermodynamically more favorable incorporation into tumor membrane models relative to C16:0-PC [1]. Both APCs showed weaker interactions with healthy-membrane models (cholesterol/DPPC), but the magnitude of differential tumor versus normal membrane partitioning was more pronounced for C18:0-PC [1].

Membrane Biophysics Drug-Lipid Interactions Thermodynamics

In Vitro Antileishmanial Activity: Chain-Length Optimization Beyond C16:0-PC

In a comparative study of alkylphosphocholines against Leishmania donovani strains, octadecenylphosphocholine (C18:1-PC) demonstrated superior in vitro antileishmanial activity compared to hexadecylphosphocholine (C16:0-PC) [1]. While C16:0-PC showed IC50 values between 0.9 and 2 µg/mL across three L. donovani strains, the C18 unsaturated analog achieved an IC50 of 0.41 µg/mL against the LRC-L.51 promastigote strain [1]. A separate study evaluating octadecyl phosphate (structurally related to C18:0-PC) and hexadecylphosphocholine against five Indian L. donovani strains confirmed that both C18 and C16 compounds reduced promastigote counts from over 10^6/mL to virtually zero within 2 days, contrasting with sodium antimony gluconate (ineffective) and pentamidine (requiring 6-8 days for elimination) [2].

Antileishmanial Protozoal Chain-length SAR

R-Configured C18:0-PC Derivatives Induce Membrane Phospholipid Compositional Shifts

A study of stereochemically defined 2-hydroxy and 2-O-acetyl octadecylphosphocholine derivatives revealed that R-configured C18:0-PC analogs induce a profound shift in cellular membrane phospholipid composition—specifically, an enrichment of R-O-acyl species at the expense of native phosphatidylcholine (PC), reaching up to 70% replacement in HL-60 and MDA-MB-468 tumor cell membranes [1]. This membrane remodeling effect was observed exclusively with R-configured C18:0-PC derivatives; S-configured analogs showed greater direct cytotoxicity but did not produce comparable membrane compositional changes [1]. The 70% PC displacement by R-O-acyl species represents a near-total membrane phospholipid substitution that may fundamentally alter intracellular lipid signaling pathways [1].

Phospholipid Metabolism Membrane Remodeling Lipid Signaling

Liposomal Formulation Mitigates Gastrointestinal Toxicity of C18:0-PC

A comparative study of free versus liposomal alkylphosphocholines, including octadecylphosphocholine (OPC), hexadecylphosphocholine (HPC), and eicosanylphosphocholine (EPC), demonstrated that liposomal encapsulation significantly reduces the gastrointestinal toxicity and hemolysis associated with free APCs [1]. While the degree of cytotoxic activity against tumor cells is chain-length-dependent (correlating with alkyl chain carbon number), the use of liposomal formulations was shown to mitigate the major dose-limiting side effects common to this class [1]. This finding establishes that procurement decisions for C18:0-PC in animal studies should consider formulation strategy, as the toxicity profile of free OPC differs from that of liposomal OPC in a quantifiable manner [1].

Formulation Toxicity Reduction Drug Delivery

Selective Tumor Retention of Radioiodinated C18:0-PC Derivative in Imaging Applications

A second-generation radioiodinated phospholipid ether analog based on the octadecylphosphocholine scaffold, NM404 (12-(4-iodophenyl)-octadecylphosphocholine), has demonstrated remarkable tumor selectivity in rodent models, with prolonged retention specifically within tumor cells [1]. This differential retention—quantified through imaging-based assessment of tumor-to-background ratios—enables clinical imaging applications that may enhance preoperative staging [1]. The C18 scaffold thus provides a molecular platform capable of supporting selective tumor accumulation when appropriately derivatized, a property not uniformly observed across all alkylphosphocholine chain lengths [1].

Tumor Imaging Selectivity Diagnostic

Optimal Research and Industrial Application Scenarios for Octadecylphosphocholine (CAS 65956-63-0) Based on Quantitative Differentiation Evidence


Mammary Carcinoma Cytotoxicity Studies Requiring Enhanced Potency Over Miltefosine

Based on the direct head-to-head comparison showing octadecylphosphocholine (18:0-PC) is approximately 2.6- to 2.7-fold more potent than hexadecylphosphocholine (16:0-PC) in I/C2 and I/C32 rat mammary carcinoma cell lines [1], researchers studying APC-mediated cytotoxicity in breast cancer models should procure C18:0-PC when higher potency at lower micromolar concentrations is required. The systematic IC50 differential across five of six tested cell lines establishes C18:0-PC as the more potent chain-length variant for mammary carcinoma applications [1].

Membrane Biophysics and Drug-Lipid Interaction Studies Comparing Chain-Length Effects

The Langmuir monolayer evidence demonstrating stronger attractive interactions (more negative ΔGexc) of C18:0-PC with cholesterol/POPC tumor membrane models, relative to C16:0-PC [2], supports the procurement of octadecylphosphocholine for comparative membrane biophysics investigations. Studies aimed at correlating alkyl chain length with membrane partitioning thermodynamics, lipid raft disruption, or membrane-targeted drug delivery should include C18:0-PC as a distinct chain-length variant with quantifiably different membrane interaction properties versus the C16:0-PC prototype [2].

Antileishmanial Drug Discovery Leveraging C18-Chain Potency Advantage

The 2- to 5-fold greater in vitro potency of C18 alkylphosphocholine analogs (C18:1-PC IC50 = 0.41 µg/mL) compared to C16:0-PC (IC50 = 0.9-2 µg/mL) against Leishmania donovani strains [3] identifies C18-chain APCs as a higher-potency starting point for antileishmanial lead optimization. Researchers developing novel antiprotozoal agents should procure C18:0-PC or its C18:1 analog rather than defaulting to miltefosine when chain-length SAR exploration is a key objective [3]. The in vivo demonstration that both C18 and C16 compounds cure visceral leishmaniasis in mice within 2 weeks of oral administration [4] further validates the C18 scaffold for preclinical development.

Phospholipid Metabolism and Membrane Remodeling Mechanistic Studies

The finding that R-configured 2-O-acetyl-octadecylphosphocholine induces up to 70% replacement of native phosphatidylcholine in tumor cell membranes, while S-configured analogs do not [5], identifies stereochemically defined C18:0-PC derivatives as essential tools for studying membrane phospholipid remodeling and lipid signaling disruption. Researchers investigating APC effects on phosphatidylcholine biosynthesis, CTP:phosphocholine cytidylyltransferase translocation, or membrane composition-dependent signaling should procure R-configured C18:0-PC analogs for experiments requiring quantifiable membrane compositional shifts distinct from direct cytotoxicity [5].

Liposomal Formulation Development for In Vivo APC Delivery

The demonstrated reduction of gastrointestinal toxicity and hemolysis achieved through liposomal encapsulation of octadecylphosphocholine, compared to free OPC [6], supports procurement of C18:0-PC for formulation optimization studies. Researchers designing in vivo APC experiments should anticipate the need for liposomal formulation to mitigate dose-limiting toxicities, with C18:0-PC serving as a representative long-chain APC for evaluating encapsulation efficiency, release kinetics, and toxicity modulation in animal models [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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